2-Phenyl-2-propylsuccinic acid 2-Phenyl-2-propylsuccinic acid
Brand Name: Vulcanchem
CAS No.: 75542-33-5
VCID: VC4126047
InChI: InChI=1S/C13H16O4/c1-2-8-13(12(16)17,9-11(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17)
SMILES: CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

2-Phenyl-2-propylsuccinic acid

CAS No.: 75542-33-5

Cat. No.: VC4126047

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-2-propylsuccinic acid - 75542-33-5

Specification

CAS No. 75542-33-5
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 2-phenyl-2-propylbutanedioic acid
Standard InChI InChI=1S/C13H16O4/c1-2-8-13(12(16)17,9-11(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17)
Standard InChI Key AOLREBWZLIOCII-UHFFFAOYSA-N
SMILES CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O
Canonical SMILES CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O

Introduction

Chemical and Physical Properties

Structural Features

The molecule consists of a four-carbon succinic acid chain with a phenyl group and a propyl group attached to the second carbon. This substitution creates steric hindrance, influencing reactivity and solubility. The carboxylic acid groups (-COOH\text{-COOH}) at positions 1 and 4 enable participation in hydrogen bonding and salt formation .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_4
Molecular Weight236.26 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityInsoluble in water; soluble in organic solvents
pKa ValuesEstimated ~3–5 (carboxylic acids)

The compound’s insolubility in water and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) make it suitable for reactions in non-aqueous media . Experimental pKa values for analogous succinic acid derivatives suggest moderate acidity, with the first dissociation constant (pKa1\text{pKa}_1) near 3 and the second (pKa2\text{pKa}_2) near 5 .

Synthesis and Purification

Anhydride Intermediate Method

A key synthesis involves the formation of 2-phenyl-3-propylsuccinic acid anhydride (S25) from ethyl 2-phenylacetate and ethyl 2-bromopropionate. The reaction proceeds via a Grignard addition, followed by hydrolysis and cyclization :

  • Alkylation: Ethyl 2-phenylacetate reacts with ethyl 2-bromopropionate in tetrahydrofuran (THF) using potassium tert-butoxide as a base.

  • Hydrolysis: The ester intermediates are hydrolyzed with potassium hydroxide to yield the dicarboxylic acid.

  • Anhydride Formation: Treatment with acetyl chloride induces cyclization to form the anhydride .

Alternative Pathways

Patent literature describes purification techniques for structurally related compounds, such as recrystallization from pet ether or chromatographic separation, to isolate enantiomerically pure forms . For 2-phenyl-2-propylsuccinic acid, similar methods are likely employed to achieve high purity (>95%) .

Optimization Challenges

The steric bulk of the phenyl and propyl groups complicates crystallization, necessitating advanced techniques like centrifugal ultrafiltration or preparative HPLC .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor in synthesizing fexofenadine derivatives, antihistamines used to treat allergies. Its rigid structure aids in controlling stereochemistry during coupling reactions . For example, 2-phenyl-2-propylsuccinic acid anhydride (S25) has been employed in Dutch resolution processes to separate diastereomers .

Material Science

In nanoparticle synthesis, silane-coupled derivatives of succinic acid (e.g., NN-(3-triethoxysilyl) propylsuccinic anhydride) stabilize gold-silica hybrids. These platforms are used in photodynamic therapy and targeted drug delivery .

Catalysis

The anhydride form participates in Diels-Alder reactions, serving as a dienophile in constructing polycyclic frameworks. Recent studies highlight its role in synthesizing heteroarylethylamines, which show affinity for neurotransmitter receptors .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves and protective clothing
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Work in a ventilated hood

Exposure Management

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Ingestion: Rinse mouth and consult a poison center .

Future Directions

Research is exploring its utility in asymmetric catalysis and biodegradable polymers. Advances in enzymatic resolution could enhance access to enantiopure forms, broadening applications in chiral drug synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator